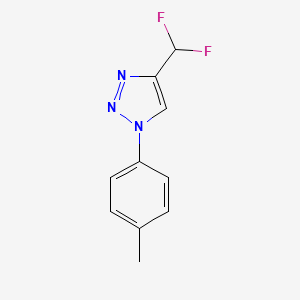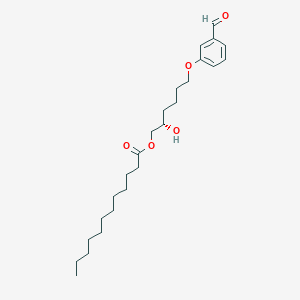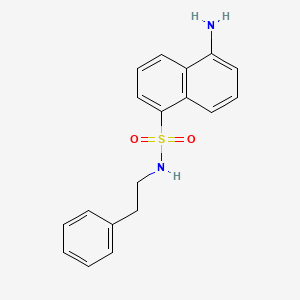
5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of an amino group, a phenylethyl group, and a naphthalene sulfonamide moiety. This compound is often used in the synthesis of fluorescent probes and sensors due to its unique photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide typically involves the formation of a sulfonamide group through the interaction of dansyl chloride with an amine in an aqueous medium . The reaction conditions often include:
Reagents: Dansyl chloride, amine
Solvent: Aqueous medium
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form different derivatives.
Substitution: The phenylethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its use as a fluorescent probe, the compound exhibits fluorescence quenching in the presence of certain analytes, allowing for their detection . The molecular pathways involved include the interaction of the sulfonamide group with the target analyte, leading to changes in the compound’s photophysical properties.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)-N-(1-phenylethyl)naphthalene-1-sulfonamide: Another fluorescent probe with similar applications.
N-(2-(1H-indol-3-yl)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide: Used for detecting nitroaromatics.
Uniqueness
5-Amino-N-(2-phenylethyl)naphthalene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct photophysical properties and make it highly effective as a fluorescent probe and sensor. Its ability to undergo various chemical reactions also adds to its versatility in scientific research.
Properties
CAS No. |
648899-00-7 |
|---|---|
Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-amino-N-(2-phenylethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H18N2O2S/c19-17-10-4-9-16-15(17)8-5-11-18(16)23(21,22)20-13-12-14-6-2-1-3-7-14/h1-11,20H,12-13,19H2 |
InChI Key |
MXVWNBPOPMMQKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid](/img/structure/B12606676.png)

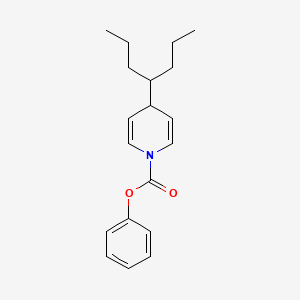
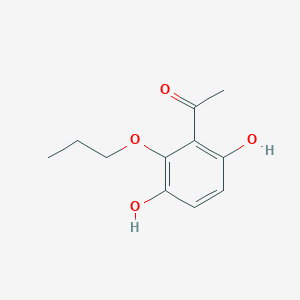

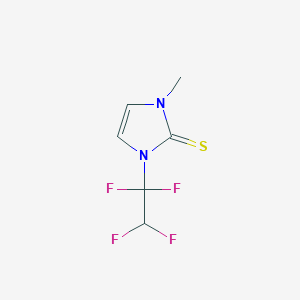
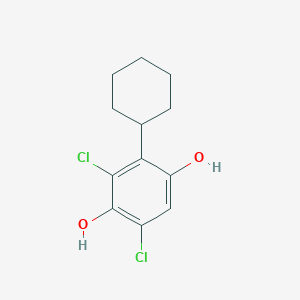
![N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea](/img/structure/B12606733.png)
![Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester](/img/structure/B12606734.png)
![1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B12606739.png)
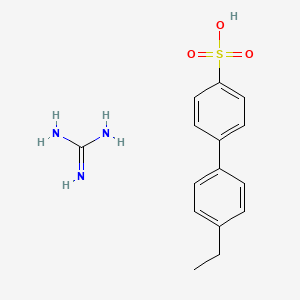
![4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606743.png)
